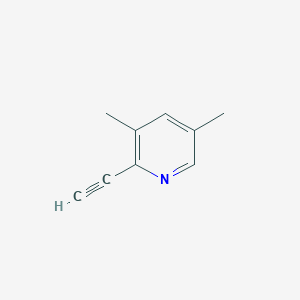

2-Ethynyl-3,5-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

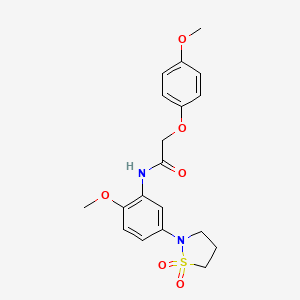

2-Ethynyl-3,5-dimethylpyridine is a chemical compound . It is a derivative of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2-Ethynyl-3,5-dimethylpyridine is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The molecular formula is C9H13N .Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Physical And Chemical Properties Analysis

2-Ethynyl-3,5-dimethylpyridine has a molecular weight of 135.21 . It is stored at room temperature under an inert atmosphere . The physical form is liquid .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

2-Ethynylpyridine derivatives have been utilized in diverse chemical syntheses and reactions. A novel approach for the stereoselective introduction of an ethynyl group using a silicon tether was developed, demonstrating the utility in synthesizing 2'-deoxy-2'-C-ethynyl nucleosides, which are considered as novel antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003). Additionally, the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives was studied, offering insights into the electrooxidation processes, which are crucial for understanding their chemical behavior and potential applications in electronic materials (Stradiņš, Ogle, Kadysh, Baumane, Gavars, & Duburs, 1987).

Molecular Structures and Properties

The reaction of 2,5-diethynylpyridine with dimesitylborane led to the unexpected formation of a tris-hydroboration product, showcasing the complex reactions ethynylpyridines can undergo and their potential in creating novel molecular structures (Entwistle, Batsanov, Howard, Fox, & Marder, 2004). Similarly, the study of 2-ethynylpyridine dimers using IR spectroscopy and theoretical calculations provided valuable information on hydrogen-bonded complexes, which is significant for understanding their role in molecular recognition and the design of supramolecular assemblies (Bakarić & Spanget-Larsen, 2018).

Potential Applications

2-Ethynylpyridine derivatives have shown promise in various applications beyond traditional chemical synthesis. For instance, their role as nitrification inhibitors in soil demonstrates the potential for agricultural applications, indicating how these compounds can be utilized to improve fertilizer efficiency and reduce environmental impact (McCarty & Bremner, 1990). Furthermore, the synthesis and biological evaluation of novel di-hydropyridine analogs as potent antioxidants highlight the biomedical significance of ethynylpyridine derivatives, suggesting their potential in drug discovery and as therapeutic agents (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-ethynyl-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-9-8(3)5-7(2)6-10-9/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKQKZIFNKUYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-3,5-dimethylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)

![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)